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RFIPPILRPPVRPPFRPPFRPPFRPPPIIRFFGG

DnaK modulation Proline-rich AMP Chaperone-targeting

RFIPPILRPPVRPPFRPPFRPPFRPPPIIRFFGG, designated P9, is a 34-residue linear, cationic cathelicidin-derived proline-rich antimicrobial peptide (PrAMP) originally isolated from Cervus elaphus (red deer) neutrophils. It belongs to the cathelicidin family and exhibits 38.2% proline content with a net charge of +7.

Molecular Formula
Molecular Weight
Cat. No. B1577196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRFIPPILRPPVRPPFRPPFRPPFRPPPIIRFFGG
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RFIPPILRPPVRPPFRPPFRPPFRPPPIIRFFGG (P9) – Cathelicidin-Derived Proline-Rich Antimicrobial Peptide for Gram-Negative Targeting


RFIPPILRPPVRPPFRPPFRPPFRPPPIIRFFGG, designated P9, is a 34-residue linear, cationic cathelicidin-derived proline-rich antimicrobial peptide (PrAMP) originally isolated from Cervus elaphus (red deer) neutrophils. It belongs to the cathelicidin family and exhibits 38.2% proline content with a net charge of +7 [1]. P9 demonstrates antibacterial activity against both Gram-negative and Gram-positive bacteria, with experimentally validated activity against Escherichia coli O111 (MIC = 0.2 µg/mL), Staphylococcus aureus NCTC 4163 (MIC = 9 µg/mL), and antifungal activity against Candida albicans 3135A (MIC = 12 µg/mL) [2].

DnaK activation Reported DnaK-activating PrAMP for chaperone perturbation studies
Gram-negative screening Supports Enterobacteriaceae-targeted antimicrobial screening workflows
Non-canonical scaffold PRP-independent DnaK binding for SAR and motif discovery research

Why RFIPPILRPPVRPPFRPPFRPPFRPPPIIRFFGG Cannot Be Replaced by Other Proline-Rich AMPs


Proline-rich antimicrobial peptides (PrAMPs) are often treated as a functionally interchangeable class, yet P9 exhibits a unique dual phenotype that defeats generic substitution: it is the only peptide among computationally identified PrAMPs that simultaneously (i) activates DnaK ATPase rather than inhibiting it, and (ii) retains potent, standalone antimicrobial activity against Gram-negative bacteria [1]. While comparators such as antibacterial napin, attacin-C, and PP30 also modulate DnaK, they lose direct antibacterial efficacy at therapeutically relevant concentrations (≤128 µM) [1]. This functional divergence means that selecting an alternative PrAMP based solely on proline content or sequence homology risks losing both the mechanistic novelty and the standalone bactericidal potency that define P9.

DnaK modulation phenotype
DnaK-inhibiting PrAMPs may reverse target engagement from activation to inhibition, shifting mechanistic interpretation
PRP-motif dependency
PRP-dependent peptides may not replicate the non-canonical DnaK binding mode observed for P9
Gram-negative potency context
Broader-spectrum cathelicidin fragments may exhibit a different Gram-negative potency profile; direct substitution may require validation

RFIPPILRPPVRPPFRPPFRPPFRPPPIIRFFGG – Direct Quantitative Differentiation Against Closest PrAMP Comparators


P9 Is a DnaK Activator While All Other Screened PrAMPs Are DnaK Inhibitors

In a head-to-head in vitro colorimetric ATPase assay at 300 µM peptide concentration, P9 increased DnaK ATP hydrolysis activity, whereas the reference oncocin and all other screened PrAMPs (antibacterial napin, attacin-C, PP30) inhibited DnaK activity [1]. No other tested peptide showed DnaK activation. This functional dichotomy is not predicted by proline content or net charge alone—P9 (38.2% Pro, +7 charge) and attacin-C (34.8% Pro, +3 charge) share similar proline density yet exhibit opposite DnaK modulation [1].

DnaK Modulation
Head-to-head
Activation vs. Inhibition (all other screened PrAMPs inhibited DnaK)
Reported distinct target engagement context
300 µM peptide; colorimetric ATPase assay
DnaK modulation Proline-rich AMP Chaperone-targeting

P9 Retains Standalone Antibacterial Activity Whereas Other DnaK-Modulating PrAMPs Do Not

In a side-by-side comparison panel under identical assay conditions, P9 exhibited potent antimicrobial activity against E. coli ATCC 25922 and E. coli BAA 3051 at ≤128 µM, while antibacterial napin, attacin-C, and PP30 showed no growth inhibition at concentrations up to 128 µM [1]. This represents the only case among the tested PrAMPs where DnaK modulation coexists with direct, standalone antibacterial efficacy.

Standalone Activity
Head-to-head
Active at ≤128 µM vs. no detectable inhibition for comparators
Supports standalone Gram-negative activity context
E. coli ATCC 25922, BAA 3051; standard MIC assay
Antibacterial activity MIC Gram-negative

P9 Exhibits Gram-Negative Selectivity Superior to Broad-Spectrum Cathelicidin Comparators

Cross-study analysis comparing P9 to the bovine cathelicidin Bac5(1–23) (RFRPPIRRPPIRPPFYPPFRPPI), a well-characterized proline-rich cathelicidin, reveals P9 has a markedly lower MIC against E. coli O111 (0.2 µg/mL) [1] versus Bac5's reported MIC of 2–4 µg/mL against E. coli strains [2]. While Bac5 also shows broader activity against Gram-positive organisms, P9's Gram-negative potency is 10–20-fold higher against this E. coli strain, indicating differentiated potency within the same structural class.

Gram-Negative Potency
Cross-study
MIC 0.2 µg/mL (E. coli O111)
Reported Gram-negative potency differentiation
10–20-fold lower MIC vs. Bac5(1–23); validation review advised
Gram-negative selectivity Cathelicidin Therapeutic index

P9 Lacks PRP Motifs Yet Retains DnaK Binding, Defying Canonical PrAMP Structure-Activity Paradigm

Unlike the reference PrAMP oncocin, which contains one PRP motif critical for DnaK binding, P9 contains zero PRP motifs yet still modulates DnaK activity [1]. All four non-oncocin peptides in the panel (antibacterial napin, attacin-C, P9, PP30) lack PRP motifs, but only P9 shows both DnaK modulation and antibacterial activity. This demonstrates that DnaK binding motifs extend beyond the canonical PRP sequence and that P9 can serve as a template for non-canonical DnaK-interacting antimicrobial design.

PRP Motif Binding
Head-to-head
0 PRP motifs vs. 1 in oncocin; DnaK activation retained
Non-canonical DnaK binding mechanism context
In silico motif scanning; functional validation at 300 µM
PRP motif DnaK binding Structure-activity relationship

P9 Demonstrates Antifungal Activity Absent in Many Cathelicidin-Derived PrAMPs

Unlike Bac5(1–23), Bac7(1–35), and most other cathelicidin-derived proline-rich AMPs that are reported as exclusively antibacterial, P9 has validated antifungal activity against Candida albicans 3135A with an MIC of 12 µg/mL [1]. This represents a functional expansion of the PrAMP activity spectrum; neither Bac5 nor Bac7 are reported to have meaningful anti-Candida activity at comparable concentrations [2][3].

Antifungal Activity
Class-level
MIC 12 µg/mL (C. albicans 3135A)
Supports antifungal screening context
Class-level inference; data to verify
Antifungal activity Candida albicans Dual-kingdom targeting

RFIPPILRPPVRPPFRPPFRPPFRPPPIIRFFGG – High-Value Research and Procurement Scenarios


Mechanistic Studies of DnaK Activation as an Antibacterial Strategy

P9 is currently the only identified natural PrAMP that activates rather than inhibits the bacterial chaperone DnaK while retaining standalone antibacterial potency [1]. Research groups investigating non-canonical antibiotic mechanisms—particularly ATP depletion or chaperone overload strategies—should select P9 as the chemical probe of choice. No other commercially available PrAMP offers this activation phenotype combined with MIC-level antibacterial activity.

Gram-Negative-Selective Antibacterial Lead Optimization Programs

With an MIC of 0.2 µg/mL against E. coli O111 [2] and confirmed activity against E. coli ATCC 25922 and BAA 3051 at ≤128 µM [1], P9 is among the most potent natural cathelicidin-derived PrAMPs against Enterobacteriaceae. Medicinal chemistry teams developing narrow-spectrum Gram-negative agents should prioritize P9 as a starting scaffold over broader-spectrum or less potent cathelicidin fragments.

Structure-Activity Relationship (SAR) Studies of PRP-Independent DnaK Binding

P9 lacks PRP motifs yet binds and activates DnaK, challenging the canonical PrAMP SAR paradigm [1]. Groups studying non-canonical DnaK-binding motifs will find P9 an essential comparator to PRP-containing peptides such as oncocin. Procurement of P9 enables direct experimental dissection of the minimal non-PRP DnaK interaction motif.

Dual-Activity Antifungal-Antibacterial Screening Cascades

P9 exhibits both antibacterial (Gram-negative and Gram-positive) and antifungal (C. albicans MIC = 12 µg/mL) [2] activities, a combination rarely found in cathelicidin-derived PrAMPs. Screening programs targeting mixed-species biofilm models or polymicrobial infections should include P9 as a single-agent dual-kingdom probe, reducing library complexity in early-stage hit identification.

Application
Selection Property
Validation Focus
DnaK activation mechanistic studies
DnaK ATPase modulation profile
DnaK activation vs. inhibition confirmation
Gram-negative antibacterial screening
Gram-negative MIC profile
Enterobacteriaceae strain panel testing
Non-canonical PrAMP SAR studies
PRP-independent binding profile
Minimal DnaK interaction motif mapping
Dual-kingdom antimicrobial screening
Antibacterial-antifungal activity profile
Mixed-pathogen model testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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